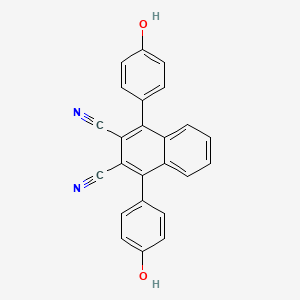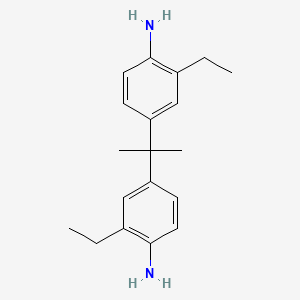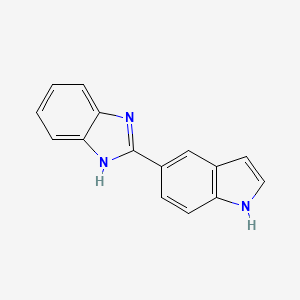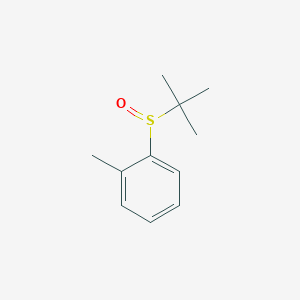
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups attached to a naphthalene core, with two cyano groups at the 2 and 3 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile typically involves the condensation of 4-hydroxybenzaldehyde with 2,3-dicyanonaphthalene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy groups under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and cyano groups play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dicyanonaphthalene: Lacks the hydroxyphenyl groups, making it less versatile in certain reactions.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Contains amino groups instead of hydroxy groups, leading to different reactivity and applications.
Uniqueness
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both hydroxy and cyano groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
163596-31-4 |
|---|---|
Molecular Formula |
C24H14N2O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,4-bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C24H14N2O2/c25-13-21-22(14-26)24(16-7-11-18(28)12-8-16)20-4-2-1-3-19(20)23(21)15-5-9-17(27)10-6-15/h1-12,27-28H |
InChI Key |
XUCGDLVDBINJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2C3=CC=C(C=C3)O)C#N)C#N)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)




![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)

![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)

![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
